

A Comparative Analysis of 4-(3-Methylbutoxy)benzaldehyde and Structurally Related Aromatic Aldehydes

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Compound of Interest

Compound Name: 4-(3-Methylbutoxy)benzaldehyde

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This guide provides a detailed comparison of **4-(3-Methylbutoxy)benzaldehyde** with several structurally similar aromatic aldehydes. The information is intended for researchers, scientists, and drug development professionals, offering a cross-reference of physicochemical properties, spectral data, and standardized experimental protocols for analytical characterization.

Physicochemical Properties: A Comparative Overview

4-(3-Methylbutoxy)benzaldehyde, also known as 4-(isopentyloxy)benzaldehyde, is an aromatic aldehyde featuring a substituted butoxy group.^{[1][2]} Its properties, along with those of selected alternative benzaldehyde derivatives, are summarized below to provide a basis for comparison in applications such as fragrance development, organic synthesis, and as intermediates in the pharmaceutical or agrochemical industries.^{[3][4]}

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm³)
4-(3-Methylbutoxy)benzaldehyde	18986-09-9	C ₁₂ H ₁₆ O ₂	192.25 (calculated)	136-137 @ 5 Torr[1]	1.003 (Predicted)[1]
4-Isobutoxybenzaldehyde	18962-07-7	C ₁₁ H ₁₄ O ₂	178.23[5]	Not Available	Not Available
3-Methoxy-4-(3-methylbutoxy)benzaldehyde	114991-69-4	C ₁₃ H ₁₈ O ₃	222.29[3]	328.9 @ 760 mmHg[3]	1.031[3]
4-Butoxy-3-methoxybenzaldehyde	51301-87-2	C ₁₂ H ₁₆ O ₃	208.25[6]	Not Available	Not Available
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde	28090-12-2	C ₁₂ H ₁₄ O ₂	190.24[7]	Not Available	Not Available
Benzaldehyde (Parent Compound)	100-52-7	C ₇ H ₆ O	106.12	178.1	1.044

Spectroscopic Data Cross-Reference

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for **4-(3-Methylbutoxy)benzaldehyde** are not widely published, data from structurally similar

compounds and the parent benzaldehyde molecule provide a strong basis for predicting its spectral characteristics.

Spectroscopic Data	4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde	Benzaldehyde (Parent Compound)[8][9]
^1H NMR (CDCl_3 , δ ppm)	9.88 (s, 1H, Ar-CHO), 7.83 (d, 2H, Ar-H), 7.01 (d, 2H, Ar-H), 5.49 (t, 1H, =CH), 4.60 (d, 2H, O-CH ₂), 1.81 (s, 3H, =C(CH ₃) ₂), 1.76 (s, 3H, =C(CH ₃) ₂)	~10.0 (s, 1H, -CHO), ~7.5-8.0 (m, 5H, Ar-H)
^{13}C NMR (CDCl_3 , δ ppm)	190.8 (CHO), 163.8 (Ar-C-O), 138.5 (=C(CH ₃) ₂), 132.0 (Ar-CH), 130.2 (Ar-C), 119.5 (=CH), 114.9 (Ar-CH), 65.2 (O-CH ₂), 25.9 (=C(CH ₃) ₂), 18.3 (=C(CH ₃) ₂)	Not Available
IR (cm^{-1})	2970-2910 (C-H alkane), 2870, 2770 (C-H aldehyde), 1700 (C=O aldehyde), 1600, 1580 (C=C aromatic), 1250 (C-O aryl ether)	Not Available
Mass Spec (m/z)	Not specified	Not specified

Experimental Protocols

Accurate and reproducible data are contingent on robust experimental methodologies. The following sections detail standardized protocols for the analysis of aromatic aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like aromatic aldehydes.[10] Derivatization is often employed to improve volatility and sensitivity.[11]

Objective: To separate, identify, and quantify **4-(3-Methylbutoxy)benzaldehyde** and related impurities.

Sample Preparation & Derivatization (PFBHA Method):

- To 1 mL of the sample solution, add an appropriate internal standard.
- Add 100 μ L of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.[\[10\]](#)
- Adjust the pH to 3 with HCl.
- Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[\[10\]](#)
- After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).
- Transfer the organic layer to a new vial for GC-MS analysis.[\[10\]](#)

GC-MS Conditions:

- GC System: Agilent 7890B GC or equivalent.[\[10\]](#)
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m) or similar non-polar column.[\[10\]](#)
- Inlet Temperature: 250°C.[\[10\]](#)
- Injection Volume: 1 μ L (splitless mode).[\[10\]](#)
- Carrier Gas: Helium at a constant flow of 1 mL/min.[\[10\]](#)
- Oven Program: Start at 60°C for 1 min, ramp to 175°C at 10°C/min, then to 225°C at 6°C/min, and finally to 300°C at 4°C/min, followed by a 20-minute hold.[\[12\]](#)
- MS System: Agilent 5977B MSD or equivalent.[\[10\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[10\]](#)
- Mass Range: m/z 50-550.[\[10\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the analysis of less volatile aldehydes and can be applied after derivatization to enhance detection, often with UV or fluorescence detectors.[\[13\]](#)[\[14\]](#)

Objective: To quantify aromatic aldehydes in various matrices.

Sample Preparation & Derivatization (DNPH Method):

- For air samples, pass a known volume of air through a solid-phase extraction (SPE) cartridge coated with 2,4-dinitrophenylhydrazine (DNPH).[\[13\]](#)
- For liquid samples, add 1 mL of a saturated DNPH solution in acetonitrile (containing 1% acid) to 1 mL of the sample.[\[10\]](#)
- Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.[\[10\]](#)
- The resulting solution can be injected directly or after further purification.

HPLC Conditions:

- LC System: Agilent 1290 Infinity II LC or equivalent.[\[10\]](#)
- Column: Welch Ultisil® XB-C18 (4.6×250mm, 5µm) or equivalent.[\[13\]](#)
- Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Formic acid in water. A common starting point is a 65:35 Acetonitrile:Water mixture.[\[10\]](#)[\[13\]](#)
- Flow Rate: 1.0 mL/min.[\[13\]](#)
- Column Temperature: 30°C.[\[13\]](#)
- Injection Volume: 20 µL.[\[13\]](#)
- Detector: UV detector set at 360 nm.[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

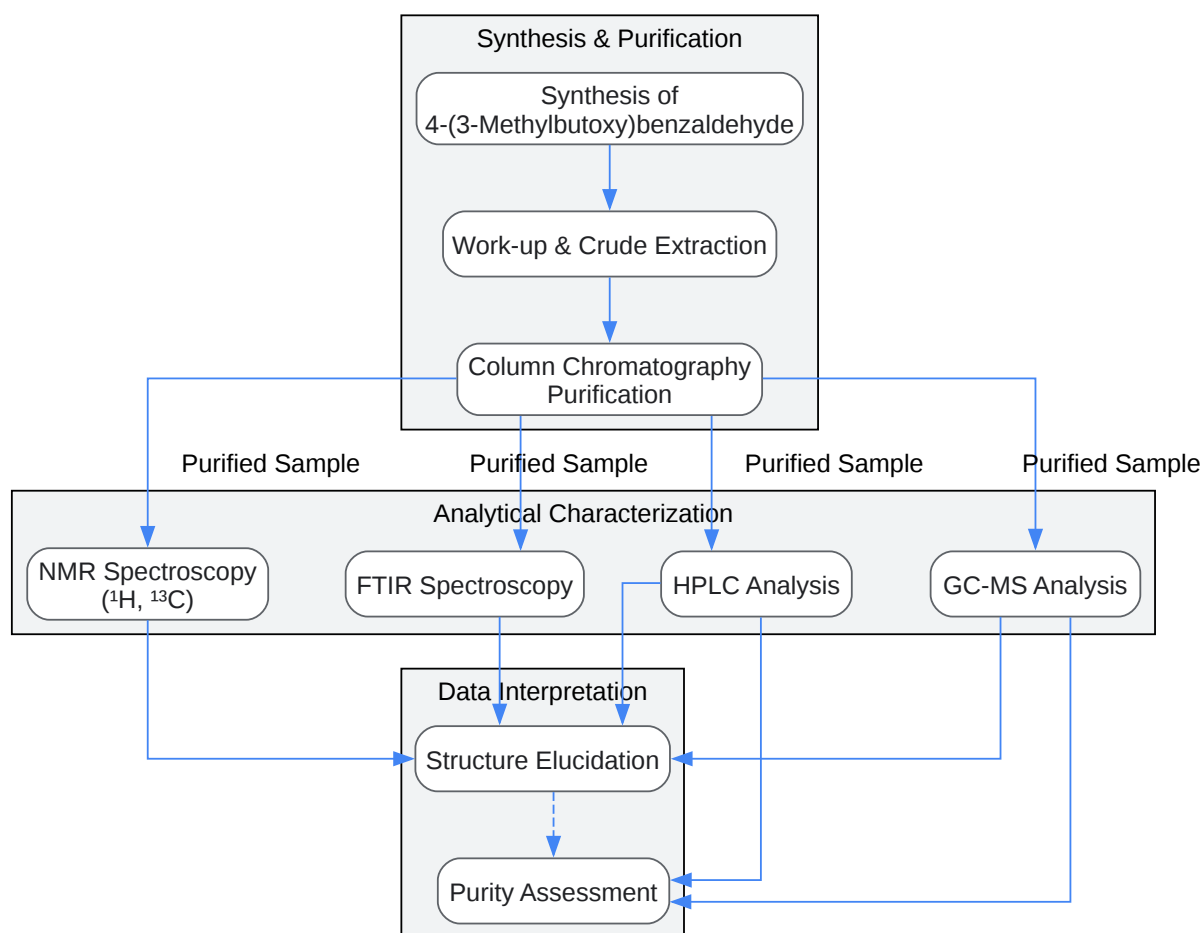
Objective: To elucidate the chemical structure of **4-(3-Methylbutoxy)benzaldehyde**.

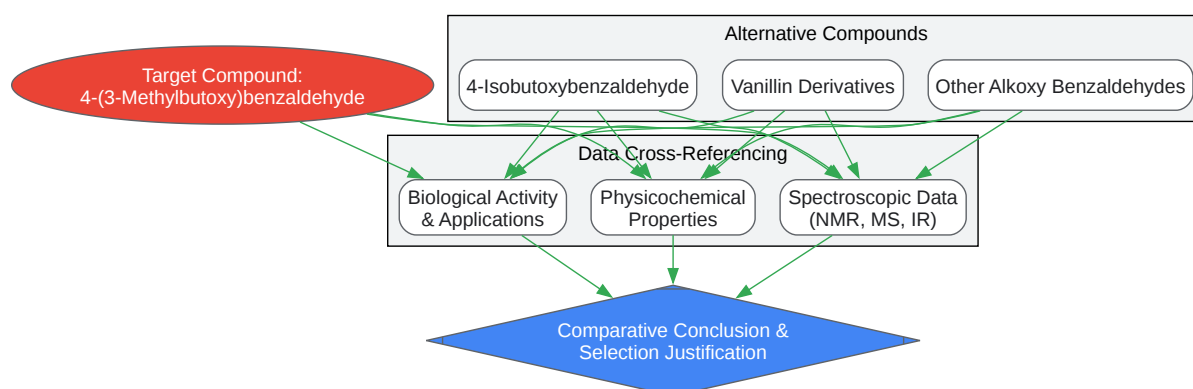
Protocol:

- Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[8]
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
- Process the resulting data to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the analysis and comparison of the target compound.





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